[1-(Methylsulfanyl)cyclopropyl]methanol

Lipophilicity XLogP Drug-likeness

[1-(Methylsulfanyl)cyclopropyl]methanol (CAS 1780829‑39‑1) is a small, compact organosulfur building block (C₅H₁₀OS; MW 118.20 g mol⁻¹) that integrates three pharmacologically relevant features in a single molecule: a strained cyclopropyl ring, a methylsulfanyl (thioether) group, and a primary alcohol handle. The cyclopropane imposes conformational restriction and can enhance metabolic stability, while the thioether sulphur offers a distinct oxidation and hydrogen‑bonding profile compared with sulfone or ether analogs.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 1780829-39-1
Cat. No. B1422650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Methylsulfanyl)cyclopropyl]methanol
CAS1780829-39-1
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCSC1(CC1)CO
InChIInChI=1S/C5H10OS/c1-7-5(4-6)2-3-5/h6H,2-4H2,1H3
InChIKeyCGNLIDJMENUEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfanyl)cyclopropyl methanol (CAS 1780829-39-1) – Procurement-Ready Profile for a Specialized Cyclopropane-Thioether Building Block


[1-(Methylsulfanyl)cyclopropyl]methanol (CAS 1780829‑39‑1) is a small, compact organosulfur building block (C₅H₁₀OS; MW 118.20 g mol⁻¹) that integrates three pharmacologically relevant features in a single molecule: a strained cyclopropyl ring, a methylsulfanyl (thioether) group, and a primary alcohol handle [1]. The cyclopropane imposes conformational restriction and can enhance metabolic stability, while the thioether sulphur offers a distinct oxidation and hydrogen‑bonding profile compared with sulfone or ether analogs [1]. Vendors supply the compound at purities of ≥95 % and 98 % (HPLC) , and it has been cited in 34 patent families as a versatile intermediate [1].

Why Generic Substitution Fails for [1-(Methylsulfanyl)cyclopropyl]methanol – Structural Nuances That Drive Procurement Decisions


Replacing [1-(methylsulfanyl)cyclopropyl]methanol with a close structural analog is not a neutral decision because even a single‑atom change (sulfide → sulfone, or removal of the sulphur atom) profoundly alters the calculated lipophilicity, polar surface area, and hydrogen‑bond acceptor count [1][2]. These differences translate into divergent passive permeability, metabolic stability, and synthetic downstream chemistry, meaning that a medicinal chemist or process chemist who needs a moderately lipophilic, oxidisable thioether handle cannot simply interchange it with the more polar sulfone or the sulphur‑free hydrocarbon analog. The quantitative evidence below maps exactly where this compound sits relative to its most relevant comparators.

Quantitative Evidence Guide – Head‑to‑Head and Class‑Level Comparisons for [1-(Methylsulfanyl)cyclopropyl]methanol


Lipophilicity Head‑to‑Head: [1-(Methylsulfanyl)cyclopropyl]methanol vs. (1‑Methylsulfonylcyclopropyl)methanol

The target compound is substantially more lipophilic than its direct sulfone analog. The calculated XLogP3‑AA for the sulfide is 0.6, whereas the sulfone (CAS 1427028‑11‑2) has an XLogP3‑AA of –0.7, yielding a difference of +1.3 log units [1][2]. This magnitude of difference is expected to enhance passive membrane permeation for the sulfide relative to the sulfone.

Lipophilicity XLogP Drug-likeness

Polar Surface Area and Hydrogen‑Bonding Capacity: [1-(Methylsulfanyl)cyclopropyl]methanol vs. (1‑Methylsulfonylcyclopropyl)methanol

The topological polar surface area (TPSA) of the target sulfide is 45.5 Ų with two hydrogen‑bond acceptors (one thioether sulfur, one hydroxyl oxygen), whereas the sulfone analog shows a TPSA of 62.8 Ų and three hydrogen‑bond acceptors (two sulfone oxygens plus hydroxyl) [1][2]. The 17.3 Ų higher TPSA and extra H‑bond acceptor of the sulfone push it closer to the upper limit for CNS drug‑like space, while the sulfide remains comfortably within optimal permeability ranges.

Polar surface area Hydrogen bonding Permeability

Oxidation‑State Reactivity Differentiation: Thioether vs. Sulfone Chemotype

The methylsulfanyl group is in a reduced thioether state, whereas the closest analog (1‑methylsulfonylcyclopropyl)methanol is already at the sulfone oxidation level. Literature on cyclopropane‑containing drug candidates demonstrates that thioethers can undergo metabolic S‑oxidation to sulfoxides and sulfones, providing a metabolic soft spot that can be exploited for prodrug strategies or tuned for desirable PK profiles [1]. The sulfone analog is metabolically more inert at the sulphur center, removing this tunability.

Thioether oxidation Metabolic stability Prodrug design

Procurement Purity and Batch Consistency: Vendor‑Reported Data

At the time of assessment, two independent vendors report purities of 98 % (HPLC) and ≥95 % for [1-(methylsulfanyl)cyclopropyl]methanol. In comparison, the sulfone analog (1‑methylsulfonylcyclopropyl)methanol is typically listed at 95 % minimum purity [1]. While both compounds are available as R&D‑grade building blocks, the 98 % purity option for the sulfide reduces the burden of pre‑use purification in sensitive catalytic or medicinal chemistry applications.

Purity Supply chain QC variability

Application Scenarios Where [1-(Methylsulfanyl)cyclopropyl]methanol Provides a Measurable Advantage


Lead Optimisation Requiring Moderate Lipophilicity and CNS Penetration Potential

Medicinal chemistry programs targeting intracellular or CNS proteins can utilise the higher XLogP (0.6) and lower TPSA (45.5 Ų) of the sulfide [1] relative to the sulfone analog (XLogP –0.7, TPSA 62.8 Ų) [2] to maintain drug‑like permeability while still benefiting from cyclopropane conformational restriction.

Covalent Inhibitor or Prodrug Design Exploiting Thioether Oxidation

The thioether sulphur is susceptible to metabolic S‑oxidation, in contrast to the metabolically inert sulfone analog [1]. This property can be harnessed to design prodrugs that undergo CYP450‑mediated activation or to create covalent inhibitors that form reactive sulfoxide intermediates upon target engagement.

Multi‑Step Synthesis Requiring High‑Purity Building Blocks Without Additional Purification

With a commercially available purity of 98 % (HPLC) [2], [1-(methylsulfanyl)cyclopropyl]methanol can be used directly in late‑stage functionalisation or high‑throughput parallel synthesis, reducing the need for column chromatography and improving overall synthetic throughput.

Scaffold Hopping in Sulfone‑Containing Lead Series

When a sulfone‑containing lead compound suffers from poor permeability or excessive polarity, replacing the sulfone with the thioether motif of [1-(methylsulfanyl)cyclopropyl]methanol offers a one‑atom change that increases lipophilicity by 1.3 log units and reduces TPSA by 17.3 Ų [1][2], providing a tractable scaffold‑hopping strategy.

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